(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-methylphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione
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Overview
Description
4-benzoyl-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. It contains a pyrrolone ring, a thiadiazole ring, and various substituents, making it a molecule of interest in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the Pyrrolone Ring: The pyrrolone ring can be formed by the condensation of an appropriate diketone with an amine, followed by cyclization.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfuric acid, and halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones from hydroxyl groups.
Reduction: Formation of alcohols from carbonyl groups.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives on the aromatic rings.
Scientific Research Applications
4-benzoyl-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one has various applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-benzoyl-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating their function. For example, it could inhibit the activity of enzymes involved in inflammation or cell proliferation.
Chemical Reactivity: The compound’s reactivity is influenced by the electron-donating and electron-withdrawing groups present, which can affect its behavior in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
4-benzoyl-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one: Similar structure but lacks the methyl group on the phenyl ring.
4-benzoyl-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-chlorophenyl)-2,5-dihydro-1H-pyrrol-2-one: Similar structure but has a chlorine substituent instead of a methyl group.
Uniqueness
The presence of both the thiadiazole and pyrrolone rings, along with the specific substituents, gives 4-benzoyl-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one unique chemical and biological properties. Its specific arrangement of functional groups allows for unique interactions with biological targets and distinct reactivity in chemical reactions.
Properties
Molecular Formula |
C21H17N3O3S |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-methylphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H17N3O3S/c1-12-8-10-14(11-9-12)17-16(18(25)15-6-4-3-5-7-15)19(26)20(27)24(17)21-23-22-13(2)28-21/h3-11,17,25H,1-2H3/b18-16+ |
InChI Key |
CBKVCNXZQCIFQE-FBMGVBCBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2C4=NN=C(S4)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=NN=C(S4)C |
Origin of Product |
United States |
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